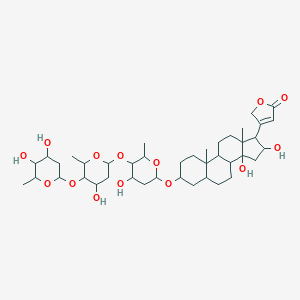
Gitoxin
描述
Gitoxin is a cardiac glycoside with the chemical formula
C41H64O14
. It is a crystalline steroid glycoside obtained from the plant Digitalis lanata, commonly known as the Woolly Foxglove. This compound is structurally similar to other cardiac glycosides like digoxin and dithis compound, and it is known for its potent effects on the heart, particularly in the treatment of certain cardiac conditions .作用机制
毒毛旋花子苷通过抑制钠钾ATP酶发挥作用,钠钾ATP酶对于维持细胞膜两侧的电化学梯度至关重要。这种抑制导致细胞内钠离子水平升高,进而促进钙离子通过钠钙交换器流入。细胞内钙离子浓度升高增强心肌收缩,使毒毛旋花子苷在治疗某些心脏病方面有效 .
生化分析
Biochemical Properties
Gitoxin inhibits Na+/K±ATPase in an isoform-specific biphasic manner . It interacts with the high- and low-affinity human erythrocyte isoenzymes and the high- and low-affinity porcine cerebral cortex isoenzymes .
Cellular Effects
This compound increases contractility and rhythmicity in isolated guinea pig heart in a concentration-dependent manner . It influences cell function by modulating the activity of Na+/K±ATPase, which plays a crucial role in maintaining the electrochemical gradient necessary for functions such as signal transduction, nutrient uptake, and cell volume regulation .
Molecular Mechanism
The mechanism of action of this compound involves its binding to Na+/K±ATPase, inhibiting the enzyme’s activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to increased intracellular calcium concentrations, which in turn enhances cardiac contractility .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of Na+/K±ATPase . It interacts with this enzyme, affecting the balance of sodium and potassium ions in the cell .
准备方法
合成路线和反应条件
毒毛旋花子苷可以通过水解毛地黄苷B合成,毛地黄苷B是毛地黄植物中发现的另一种糖苷。该过程涉及以下步骤:
提取: 从毛地黄植物叶片中提取毛地黄苷B。
水解: 毛地黄苷B在酸性条件下水解生成毒毛旋花子苷。该反应通常需要强酸,如盐酸,并在高温下进行,以确保完全水解。
工业生产方法
毒毛旋花子苷的工业生产涉及从毛地黄植物中大规模提取,然后通过结晶和色谱等纯化工艺获得纯化合物。提取和纯化的效率对于确保毒毛旋花子苷的高产率和纯度至关重要 .
化学反应分析
反应类型
毒毛旋花子苷会发生多种化学反应,包括:
氧化: 毒毛旋花子苷可以被氧化形成各种氧化衍生物,这些衍生物可能具有不同的药理作用。
还原: 还原反应可以改变毒毛旋花子苷的糖苷键,可能改变其活性。
取代: 取代反应可以在糖苷部分发生,导致形成新的糖苷衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 在受控条件下,可以使用各种亲核试剂来取代糖苷键。
主要产物
科学研究应用
毒毛旋花子苷在科学研究中有着广泛的应用:
化学: 毒毛旋花子苷用作合成其他强心苷及其衍生物的起始材料。
生物学: 它被用来研究强心苷对细胞过程的影响,特别是在心肌细胞中。
医学: 毒毛旋花子苷正在被研究,以探索其在治疗心房颤动和心力衰竭等心脏病方面的潜在治疗作用。
相似化合物的比较
类似化合物
地高辛: 另一种强心苷,具有类似的作用机制,但药代动力学特性不同。
洋地黄毒苷: 与地高辛类似,但半衰期更长,代谢途径不同。
毒毛旋花子苷的独特性
毒毛旋花子苷在与其他强心苷相比,具有独特的结合亲和力和效力。其独特的药代动力学特征使其成为某些治疗应用中的宝贵化合物,在这些应用中,其他糖苷可能不如其有效 .
毒毛旋花子苷独特的性质和广泛的应用使其成为科学研究和临床实践中备受关注的化合物。它通过特定分子途径调节心脏功能的能力突出了其作为心脏病治疗剂的潜力。
属性
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871908 | |
| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4562-36-1 | |
| Record name | Gitoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Gitoxin?
A1: this compound, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []
Q2: How does this compound binding to Na+/K+-ATPase affect cardiac muscle contractility?
A2: By inhibiting the Na+/K+-ATPase, this compound indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C41H64O14, and its molecular weight is 780.94 g/mol. []
Q4: Does this compound exhibit characteristic spectroscopic properties?
A4: Yes, this compound, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []
Q5: Is there a difference in the fluorescence properties between different sources of this compound?
A5: Research has shown that there can be variations in fluorescence properties between this compound obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like this compound but might indicate subtle structural variations. []
Q6: Are there specific challenges in formulating this compound for therapeutic use?
A6: Yes, this compound's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]
Q7: What strategies have been explored to improve the bioavailability of this compound?
A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance this compound's solubility and bioavailability in solid dosage forms. []
Q8: Have computational methods been applied to study this compound and its derivatives?
A9: While specific computational studies on this compound itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []
Q9: Can structural modifications of this compound selectively affect its vascular and cardiac effects?
A11: Yes, studies show that certain structural modifications of this compound, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]
Q10: Have prodrug strategies been explored to improve this compound's therapeutic profile?
A13: Yes, penta-acetyl-gitoxin (Penthis compound) has been investigated as a potential prodrug of this compound. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active this compound. This approach highlights the potential of prodrug design for enhancing the therapeutic application of this compound. []
Q11: What analytical techniques are commonly employed for this compound analysis?
A14: Various methods are used for this compound analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying this compound and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like this compound, dithis compound, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying this compound and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying this compound and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying this compound and its metabolites in biological matrices. []
Q12: Are there specific challenges in analyzing this compound in biological samples?
A12: Yes, accurate this compound analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate this compound from other structurally similar cardiac glycosides.
Q13: What research tools and resources are crucial for advancing this compound research?
A13: Key resources include: - Access to pure this compound and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.
Q14: When was this compound first isolated and characterized?
A17: While the exact date of its discovery is not mentioned in the provided research papers, this compound has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



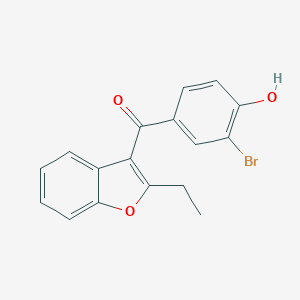


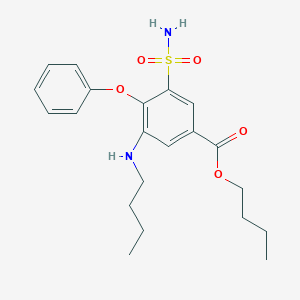

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)
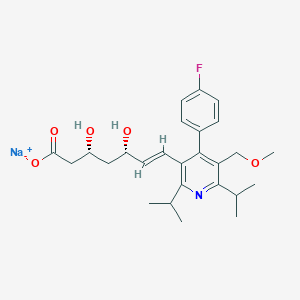

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)
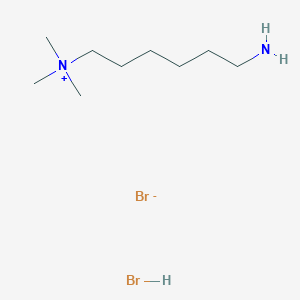

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)
